4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 3-methylbenzyl group at the 1-position and a thiomorpholine moiety linked via a carbonyl group at the 3-position. Thiomorpholine, a sulfur-containing analog of morpholine, contributes to unique electronic and steric properties, while the 3-methylphenyl group may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-19-7-3-6-17(14-19)18(21)20-8-10-22-11-9-20/h2,4-5,12,17H,3,6-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPAQRGKFQVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycles :
- The target compound’s piperidine-thiomorpholine scaffold contrasts with Meclizine’s piperazine core . Piperazine derivatives often exhibit enhanced water solubility, whereas thiomorpholine’s sulfur atom may improve membrane permeability.
- 4-(4-Nitrophenyl)thiomorpholine shares the thiomorpholine moiety but lacks the piperidine-carbonyl linkage, limiting conformational flexibility.
Substituent Effects: The 3-methylphenyl group in the target compound and Meclizine suggests a role in hydrophobic interactions with biological targets. 4-Nitrophenyl in ’s compound is strongly electron-withdrawing, likely reducing metabolic stability compared to the target’s methyl-substituted aryl group .
Synthetic Accessibility :
- The target compound may require multi-step synthesis involving thiomorpholine coupling to functionalized piperidines, similar to methods used for 4-(4-nitrophenyl)thiomorpholine (base-mediated N-arylation) .
- Meclizine’s synthesis involves sequential benzylation of piperazine, a well-established but labor-intensive process .
Pharmacological and Physicochemical Properties
While direct data for the target compound is sparse, inferences can be drawn from analogs:
- Lipophilicity : The 3-methylphenyl group likely increases logP compared to 4-(4-nitrophenyl)thiomorpholine , aligning with Meclizine’s logP ~4.5 .
- Metabolic Stability : Thiomorpholine’s sulfur may reduce oxidative metabolism, as seen in sulfur-containing CNS drugs (e.g., thiothixene).
- Toxicity : Meclizine’s safety profile (LD50 > 2000 mg/kg in rodents) suggests the target compound may exhibit low acute toxicity, though thiomorpholine derivatives require rigorous hepatotoxicity screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
